1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
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Overview
Description
“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string "Oc1cnc2[nH]ccc2c1" . This indicates that the compound contains a pyrrolopyridine core with a hydroxyl group attached to the 5-position and a methyl group attached to the nitrogen atom .
Scientific Research Applications
Synthesis and Derivatives
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and its derivatives are crucial in the synthesis of complex organic compounds due to their unique chemical structure. Nechayev et al. (2013) demonstrated an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcasing its applicability for synthesizing N6-substituted analogues. This method highlights the compound's versatility in the synthesis of various substituted derivatives, indicating its potential in creating pharmacologically active molecules (Nechayev et al., 2013).
Biological Activity and Applications
Antitumor Activity : A notable study by Carbone et al. (2013) explored the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). The compounds exhibited cyclin-dependent kinase 1 inhibition, reducing cell proliferation and inducing apoptosis, thereby highlighting the compound's therapeutic potential in treating aggressive cancers (Carbone et al., 2013).
C-Met Inhibitors : Liu et al. (2016) designed and synthesized 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors, presenting a new avenue for cancer therapy. These compounds displayed strong inhibition against c-Met kinase, offering a basis for developing novel anticancer agents targeting the c-Met/ALK pathway (Liu et al., 2016).
Safety and Hazards
“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that the compound may be harmful if swallowed. Further safety information should be obtained from the material safety data sheet (MSDS) provided by the supplier .
Future Directions
The future directions for research on “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” could involve further exploration of its biological activities and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a lead compound for the development of new FGFR inhibitors . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrrolo[2,3-b]pyridine scaffold could be beneficial in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those downstream of FGFR activation. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the suppression of tumor growth and progression .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can significantly inhibit the migration and invasion of 4T1 breast cancer cells .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound also interacts with other proteins and biomolecules involved in cell proliferation, migration, and apoptosis .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . Additionally, it affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. By binding to the receptor’s active site, it inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its ability to interact with target biomolecules and exert its effects .
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKASUARYIORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460785 |
Source
|
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737003-45-1 |
Source
|
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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